(Z)-3-bromo-N'-hydroxy-4-isopropoxybenzimidamide
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Overview
Description
(Z)-3-bromo-N’-hydroxy-4-isopropoxybenzimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromine atom, a hydroxy group, and an isopropoxy group attached to a benzimidamide core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-bromo-N’-hydroxy-4-isopropoxybenzimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable benzimidamide precursor, followed by the introduction of the hydroxy and isopropoxy groups under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of (Z)-3-bromo-N’-hydroxy-4-isopropoxybenzimidamide may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-bromo-N’-hydroxy-4-isopropoxybenzimidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to dehalogenation.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the bromine atom with an amine group can result in the formation of amine derivatives.
Scientific Research Applications
(Z)-3-bromo-N’-hydroxy-4-isopropoxybenzimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-3-bromo-N’-hydroxy-4-isopropoxybenzimidamide involves its interaction with specific molecular targets and pathways. The hydroxy and isopropoxy groups can form hydrogen bonds and hydrophobic interactions with target proteins, affecting their function. The bromine atom can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-3-bromo-N’-hydroxy-4-isopropoxybenzimidamide include:
- (Z)-3-chloro-N’-hydroxy-4-isopropoxybenzimidamide
- (Z)-3-bromo-N’-hydroxy-4-methoxybenzimidamide
- (Z)-3-bromo-N’-hydroxy-4-ethoxybenzimidamide
Uniqueness
What sets (Z)-3-bromo-N’-hydroxy-4-isopropoxybenzimidamide apart from these similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the bromine atom, hydroxy group, and isopropoxy group in this particular arrangement allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-bromo-N'-hydroxy-4-propan-2-yloxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-6(2)15-9-4-3-7(5-8(9)11)10(12)13-14/h3-6,14H,1-2H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNGUYGJKWGOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=NO)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C(=N/O)/N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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